molecular formula C8H9Br2NO2 B6292853 3,5-Dibromo-4-(dimethoxymethyl)pyridine CAS No. 2413441-27-5

3,5-Dibromo-4-(dimethoxymethyl)pyridine

Cat. No.: B6292853
CAS No.: 2413441-27-5
M. Wt: 310.97 g/mol
InChI Key: LXBGKUUJFZKDNK-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-(dimethoxymethyl)pyridine is an organic compound with the molecular formula C8H9Br2NO2 and a molecular weight of 310.97 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine atoms and a dimethoxymethyl group in its structure makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-4-(dimethoxymethyl)pyridine typically involves the bromination of 4-(dimethoxymethyl)pyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-(dimethoxymethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dibromo-4-(dimethoxymethyl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-(dimethoxymethyl)pyridine involves its interaction with specific molecular targets. The bromine atoms and the dimethoxymethyl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophiles. Additionally, its structure allows it to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor functions .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibromo-4-(dimethoxymethyl)pyridine
  • 3,5-Dibromo-4-methylpyridine
  • 3,5-Dibromo-4-hydroxymethylpyridine

Uniqueness

3,5-Dibromo-4-(dimethoxymethyl)pyridine is unique due to the presence of both bromine atoms and a dimethoxymethyl group, which confer distinct reactivity and selectivity in chemical reactions. This combination of functional groups makes it a versatile intermediate for various synthetic applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

3,5-dibromo-4-(dimethoxymethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br2NO2/c1-12-8(13-2)7-5(9)3-11-4-6(7)10/h3-4,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBGKUUJFZKDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C(C=NC=C1Br)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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